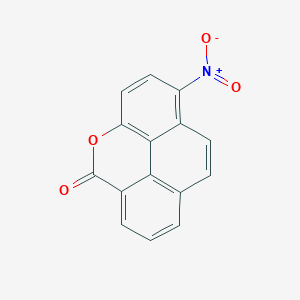
1-Nitro-5H-phenanthro(4,5-bcd)pyran-5-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Nitro-5H-phenanthro(4,5-bcd)pyran-5-one is a heterocyclic compound that has been studied for its potential applications in scientific research. This compound is also known as NPP, and it has a unique structure that makes it an interesting target for synthesis and investigation.
Mécanisme D'action
The mechanism of action of 1-Nitro-5H-phenanthro(4,5-bcd)pyran-5-one is not fully understood. However, it is believed to interact with DNA through intercalation, which is the process of inserting a molecule between the base pairs of DNA. This interaction may lead to changes in the structure of DNA and affect its function.
Effets Biochimiques Et Physiologiques
1-Nitro-5H-phenanthro(4,5-bcd)pyran-5-one has been shown to have biochemical and physiological effects. In one study, it was found to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. Additionally, it has been shown to have antioxidant activity, which may be beneficial in protecting against oxidative stress.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 1-Nitro-5H-phenanthro(4,5-bcd)pyran-5-one in lab experiments is its ability to bind to DNA and emit fluorescence, making it a useful tool for studying DNA damage and repair processes. However, one limitation is that its mechanism of action is not fully understood, which may make it difficult to interpret experimental results.
Orientations Futures
There are several future directions for research involving 1-Nitro-5H-phenanthro(4,5-bcd)pyran-5-one. One area of interest is its potential as a therapeutic agent for cancer treatment. Additionally, further investigation into its mechanism of action and interactions with DNA could lead to a better understanding of DNA damage and repair processes. Finally, exploring its potential as a fluorescent probe for other biomolecules could expand its applications in scientific research.
Méthodes De Synthèse
The synthesis of 1-Nitro-5H-phenanthro(4,5-bcd)pyran-5-one can be achieved through several methods. One common method involves the reaction of 2-nitrophenylacetic acid with 3-chloro-2-hydroxypropyl trimethylammonium chloride, followed by cyclization with 2-hydroxybenzaldehyde. Another method involves the reaction of 2-nitrophenylacetic acid with 3-chloro-2-hydroxypropyl trimethylammonium chloride, followed by cyclization with 2-hydroxybenzaldehyde in the presence of a base.
Applications De Recherche Scientifique
1-Nitro-5H-phenanthro(4,5-bcd)pyran-5-one has been studied for its potential applications in scientific research. One area of interest is its potential as a fluorescent probe for detecting DNA damage. This compound has been shown to bind to DNA and emit fluorescence upon excitation, making it a useful tool for studying DNA damage and repair processes.
Propriétés
Numéro CAS |
102791-33-3 |
|---|---|
Nom du produit |
1-Nitro-5H-phenanthro(4,5-bcd)pyran-5-one |
Formule moléculaire |
C15H7NO4 |
Poids moléculaire |
265.22 g/mol |
Nom IUPAC |
12-nitro-2-oxatetracyclo[6.6.2.04,16.011,15]hexadeca-1(15),4,6,8(16),9,11,13-heptaen-3-one |
InChI |
InChI=1S/C15H7NO4/c17-15-10-3-1-2-8-4-5-9-11(16(18)19)6-7-12(20-15)14(9)13(8)10/h1-7H |
Clé InChI |
WAKRBKMZTCRERT-UHFFFAOYSA-N |
SMILES |
C1=CC2=C3C(=C1)C(=O)OC4=C3C(=C(C=C4)[N+](=O)[O-])C=C2 |
SMILES canonique |
C1=CC2=C3C(=C1)C(=O)OC4=C3C(=C(C=C4)[N+](=O)[O-])C=C2 |
Autres numéros CAS |
102791-33-3 |
Synonymes |
1-N-PPO 1-nitro-5H-phenanthro(4,5-bcd)pyran-5-one |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



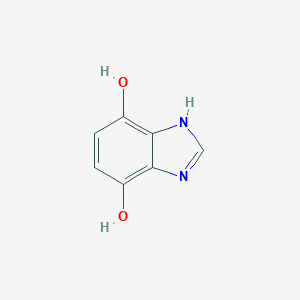
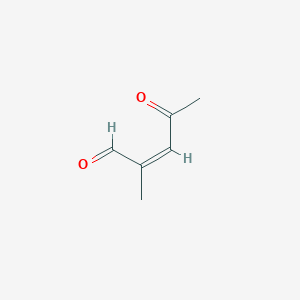
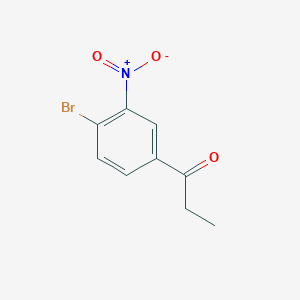
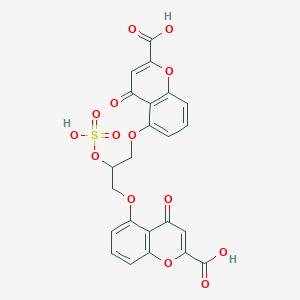
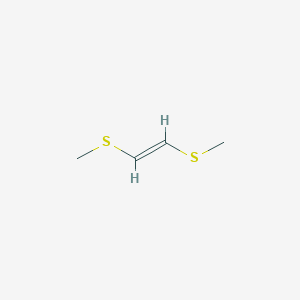
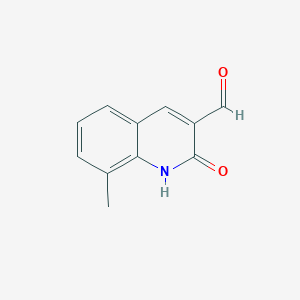
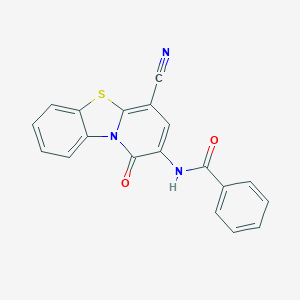
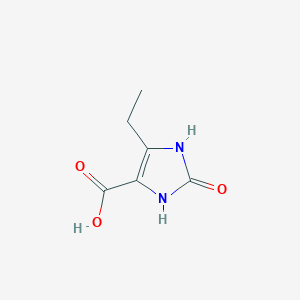
![1-Methyl-4-[(4-nitrophenyl)methylidene]-2-phenylpyrazolidine-3,5-dione](/img/structure/B11037.png)


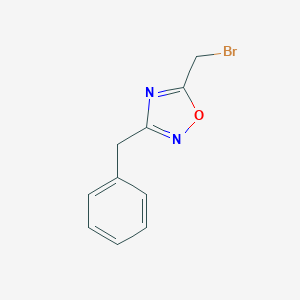
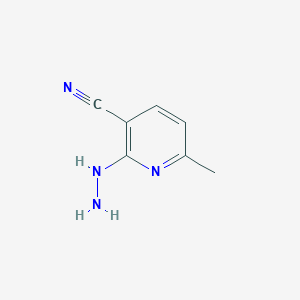
![L(-)-treo-1-p-Nitrofenil-2-dicloroacetamido-3-(1-morfolin)-propionossipropanolo-1 [Italian]](/img/structure/B11051.png)